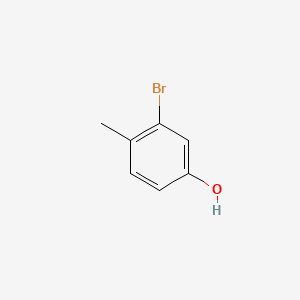

3-Bromo-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZKNRDHSHYMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437886 | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60710-39-6 | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-methylphenol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-methylphenol

Abstract

This compound, a halogenated derivative of p-cresol, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom meta to a strongly activating hydroxyl group, presents both synthetic challenges and opportunities for targeted functionalization. This guide provides a comprehensive analysis of its chemical properties, a detailed examination of a plausible, regioselective synthetic route, and its application in modern cross-coupling reactions. Furthermore, it explores the compound's potential as an antimicrobial agent, grounding its utility in the established biological activity of related bromophenol compounds. This document is intended to serve as a technical resource, blending established data with mechanistic insights to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound. The strategic placement of the bromine atom, hydroxyl group, and methyl group on the benzene ring dictates its reactivity and physical properties. While the hydroxyl group is a potent ortho-, para- director for electrophilic aromatic substitution, the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making it a valuable building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene | [1][2] |

| CAS Number | 60710-39-6 | [1] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 54-57 °C | [4] |

| Boiling Point | 244.6 ± 20.0 °C (at 760 Torr) | [4] |

| Solubility | Slightly soluble in water. Soluble in alcohols and ethers. | [2] |

| InChI Key | GMZKNRDHSHYMHG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)O)Br | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectral data for this compound is not widely available in public repositories, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.

2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic/hydroxyl region.

-

δ ~ 7.25 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C2. It appears as a doublet due to coupling with the proton at C6. The deshielding is caused by the adjacent bromine atom.

-

δ ~ 6.90 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at C5. It appears as a doublet due to coupling with the proton at C6.

-

δ ~ 6.70 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal corresponds to the proton at C6. It appears as a doublet of doublets due to coupling with both the C5 and C2 protons.

-

δ ~ 5.0-5.5 ppm (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton. Its chemical shift can vary with concentration and solvent.

-

δ ~ 2.20 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at C4.

2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum is expected to display seven unique signals.

-

δ ~ 152 ppm: C1 (carbon bearing the hydroxyl group).

-

δ ~ 133 ppm: C5.

-

δ ~ 131 ppm: C4 (carbon bearing the methyl group).

-

δ ~ 130 ppm: C2.

-

δ ~ 116 ppm: C6.

-

δ ~ 115 ppm: C3 (carbon bearing the bromine atom).

-

δ ~ 20 ppm: C7 (methyl carbon).

Synthesis and Mechanistic Considerations

The synthesis of this compound is non-trivial and highlights key principles of regioselectivity in electrophilic aromatic substitution.

3.1. The Challenge of Direct Bromination

A naive approach involving the direct electrophilic bromination of the readily available precursor, 4-methylphenol (p-cresol), is synthetically unviable for producing the desired 3-bromo isomer. The hydroxyl group is a powerful activating, ortho, para-directing group. Since the para position is blocked by the methyl group, electrophilic attack will overwhelmingly occur at the electronically enriched ortho positions (C2 and C6), yielding 2-bromo-4-methylphenol as the major product. Bromination at the meta position (C3) is electronically disfavored. This inherent electronic preference necessitates a more strategic, multi-step approach.

3.2. A Plausible Multi-Step Synthetic Route via Sandmeyer Reaction

To circumvent the directing effects of the hydroxyl group, a robust strategy involves introducing the bromine atom via a Sandmeyer reaction on a suitably substituted aniline precursor. This method allows for the installation of the bromine atom in a position that would be inaccessible through direct electrophilic attack on the final phenol structure.

The proposed three-step synthesis begins with 3-nitro-4-methylphenol.

3.3. Experimental Protocol: Synthesis of this compound

This protocol is a composite of established procedures for each individual step.[5][6][7]

Step 1: Synthesis of 3-Amino-4-methylphenol (Reduction)

-

Setup: In a Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stirrer and a balloon of hydrogen, add 3-nitro-4-methylphenol (1 equivalent).

-

Solvent & Catalyst: Add a suitable solvent such as tetrahydrofuran (THF) or ethanol, followed by a catalytic amount of Raney Nickel (approx. 2-3% by weight) or an alternative reduction system like iron powder in acidic ethanol.[7]

-

Reaction: Pressurize the vessel with hydrogen gas (approx. 50-60 psi) or ensure a positive pressure with the balloon. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 3-5 hours).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like ether to yield pure 3-amino-4-methylphenol.[7]

Step 2 & 3: Synthesis of this compound (Diazotization & Sandmeyer Reaction)

-

Diazotization:

-

In a beaker, dissolve 3-amino-4-methylphenol (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, approx. 4-8 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[5]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.[5]

-

Heat this solution to approximately 40-50 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to stir the mixture at 40-50 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature. A solid product may precipitate.

-

Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science for the construction of C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a prime example of its utility.

4.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general framework for the coupling of this compound with phenylboronic acid.

-

Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the biaryl product, 5-methyl-[1,1'-biphenyl]-2-ol.

Causality in Protocol Design:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can improve reaction rates and yields.

-

Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.

-

Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for maintaining catalytic activity.

Applications in Drug Development: Antimicrobial Potential

Halogenated phenols are a well-documented class of compounds with significant biological activity. Bromophenols, in particular, are prevalent in marine organisms and have demonstrated potent antimicrobial properties, including activity against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8]

The proposed mechanism of action for these compounds involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the brominated aromatic ring facilitates partitioning into the bacterial lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, some brominated compounds have been shown to inhibit biofilm formation, a key virulence factor in many chronic bacterial infections.[8]

This compound fits this structural class and represents a promising scaffold for the development of new antibacterial agents. Its dual reactive sites (the hydroxyl group and the bromine atom) allow for the synthesis of diverse libraries of derivatives through etherification, esterification, and cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

-

Cgemtarget. (n.d.). 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

YouTube. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

Sources

- 1. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 761440-16-8 | 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | Ceritinib Related | Ambeed.com [ambeed.com]

- 4. 60710-39-6 | this compound | Ceritinib Related | Ambeed.com [ambeed.com]

- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

3-Bromo-4-methylphenol CAS number 60710-39-6

An In-Depth Technical Guide to 3-Bromo-4-methylphenol (CAS: 60710-39-6)

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile halogenated aromatic compound. It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, and critical safety protocols, offering field-proven insights into its practical use.

Introduction and Strategic Importance

This compound (also known as 2-Bromo-4-hydroxytoluene) is a significant chemical intermediate widely utilized in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group, a methyl group, and a bromine atom on an aromatic ring, provides multiple reactive sites, making it a valuable building block for more complex molecules.[3] This compound is a key raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Notably, it has also been identified as a component of the marine alga Polysiphonia sphaerocarpa.[1] The strategic placement of the bromine atom and the activating methyl and hydroxyl groups dictates its reactivity and utility in various synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60710-39-6 | [1][4][5][6][7] |

| Molecular Formula | C₇H₇BrO | [8][4][5][7] |

| Molecular Weight | 187.03 g/mol | [4][5] |

| Appearance | White to cream or off-white crystalline powder | [7] |

| Melting Point | 52.0 - 58.0 °C | [7] |

| Solubility | Slightly soluble in water. | [1] |

| IUPAC Name | This compound | [4][7] |

| SMILES | CC1=C(C=C(C=C1)O)Br | [4][9] |

| InChI | InChI=1S/C₇H₇BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | [4][9] |

| InChIKey | GMZKNRDHSHYMHG-UHFFFAOYSA-N | [4][7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. Comprehensive spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are publicly available through databases such as PubChem and ChemicalBook.[4][10] This data is indispensable for researchers to verify the identity and purity of the material before its use in sensitive synthetic applications.

Synthesis and Reaction Pathways

The synthesis of brominated phenols requires careful control of regioselectivity. While a direct synthesis protocol for this compound from p-cresol is not explicitly detailed in the provided search results, a common and analogous method involves the electrophilic bromination of the corresponding cresol. Another established route involves the diazotization of a brominated aminotoluene.

Logical Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis and purification of a brominated methylphenol, adaptable for the target compound.

Caption: Structure-application relationship of this compound.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is paramount when handling this compound.

Table 2: GHS Hazard Information

| Category | Information |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. [4][11] H312: Harmful in contact with skin. [4][11] H315: Causes skin irritation. [4][6] H319: Causes serious eye irritation. [4][6] H335: May cause respiratory irritation. [4][6] |

| Hazard Classes | Acute Toxicity, Oral (Category 4) [12] Acute Toxicity, Dermal (Category 4) [12] Skin Corrosion/Irritation (Category 2) [12] Serious Eye Damage/Eye Irritation (Category 2) [12] Specific target organ toxicity - single exposure (Category 3, Respiratory system) [12] |

Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

-

Engineering Controls (Primary Barrier): Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood. [11][12]Ensure that eyewash stations and safety showers are readily accessible. [12]2. Personal Protective Equipment (Secondary Barrier):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. [12] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [12] * Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if dust formation is likely, use a NIOSH-approved respirator. [12]3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing. [11] * Avoid the formation of dust and aerosols. [11] * Use non-sparking tools to prevent fire from electrostatic discharge. [11]4. Storage:

-

Store in a tightly closed container. [11][12] * Keep in a dry, cool, and well-ventilated place. [11][12] * Store away from incompatible materials and foodstuff containers. [11]Recommended storage is at room temperature under an inert atmosphere. [13]

-

Conclusion

This compound, CAS number 60710-39-6, is a fundamentally important and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with its reactive functional groups, make it an invaluable building block in the synthesis of a wide array of products, from life-saving pharmaceuticals to essential agrochemicals. A comprehensive understanding of its synthesis, reactivity, and safety protocols, as detailed in this guide, is crucial for any researcher or scientist aiming to leverage its full potential in their work.

References

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrO). Retrieved from [Link]

- Ungnade, H. E., & Orwoll, E. F. (1946). 3-bromo-4-hydroxytoluene. Organic Syntheses, 26, 11.

- Gornowicz, A., & Bielawska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. This compound | 60710-39-6 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 60710-39-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CAS 60710-39-6: this compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]

- 10. This compound(60710-39-6) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. 60710-39-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methylphenol

This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the chemical structure of 3-Bromo-4-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of key spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow to unambiguously determine the molecular architecture of this important chemical intermediate.[1][2][3]

Introduction

This compound, a substituted aromatic compound, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] Its precise molecular structure, characterized by the specific arrangement of the hydroxyl, bromine, and methyl substituents on the benzene ring, is critical to its reactivity and utility in these applications. The presence of constitutional isomers, such as 2-Bromo-4-methylphenol and 4-Bromo-3-methylphenol, necessitates a robust and systematic approach to structure verification to ensure the identity and purity of the intended molecule.[4][5] This guide will demonstrate such an approach, focusing on the interpretation of spectral data to differentiate this compound from its isomers.

Core Analytical Strategy: A Multi-faceted Approach

The cornerstone of modern structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides all the necessary information, but together, they offer a complete picture of the molecule's connectivity and composition. Our strategy involves a logical progression of analyses, where each step builds upon the last to systematically piece together the structural puzzle.

Caption: Figure 1: Integrated Workflow for Structure Elucidation

Section 1: Mass Spectrometry – Determining the Molecular Blueprint

Principle and Rationale: Mass spectrometry is the initial and indispensable step in structure elucidation. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight with high precision. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a characteristic isotopic pattern that serves as a key diagnostic feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume of the sample is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Insights:

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M⁺). Due to the presence of a single bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

| Feature | Expected Observation for C₇H₇BrO | Rationale |

| Molecular Ion (M⁺) | m/z 186 | Corresponding to the molecule with the ⁷⁹Br isotope. |

| Molecular Ion (M+2) | m/z 188 | Corresponding to the molecule with the ⁸¹Br isotope. |

| Isotopic Abundance | ~1:1 ratio for M⁺ and M+2 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br. |

| Key Fragment Ion | m/z 107 | Loss of a bromine radical (•Br) from the molecular ion. |

| Other Fragments | m/z 77, 79 | Further fragmentation of the aromatic ring. |

The observation of this characteristic M/M+2 isotopic pattern immediately confirms the presence of one bromine atom in the molecule and provides the nominal molecular weight. High-resolution mass spectrometry (HRMS) could further be used to confirm the elemental composition (C₇H₇BrO) by providing a highly accurate mass measurement.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Principle and Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H) group, the aromatic ring (C=C and C-H), and the carbon-oxygen (C-O) bond.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: An infrared beam is passed through the crystal in such a way that it interacts with the sample at the surface.

-

Detection: The detector measures the amount of light that is absorbed by the sample at each wavelength, generating the IR spectrum.

Data Interpretation and Insights:

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Significance |

| 3200-3600 | O-H stretch (hydroxyl) | Broad and strong | Confirms the presence of the phenolic hydroxyl group, broadened due to hydrogen bonding.[7][8] |

| 3000-3100 | Aromatic C-H stretch | Sharp, medium intensity | Indicates the presence of an aromatic ring.[7] |

| ~2920 | Aliphatic C-H stretch | Sharp, weak to medium | Corresponds to the methyl group. |

| 1500-1600 | Aromatic C=C stretch | Multiple sharp bands | Confirms the aromatic backbone.[7] |

| ~1220 | C-O stretch (phenolic) | Strong | Differentiates from aliphatic alcohols.[7] |

| 750-850 | C-H out-of-plane bend | Varies | Can provide clues about the substitution pattern on the benzene ring.[7] |

The presence of a broad absorption in the 3200-3600 cm⁻¹ region is strong evidence for the hydroxyl group, a key feature of a phenol.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

Principle and Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to deduce the substitution pattern on the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected.

-

Data Acquisition: The resulting signals are processed to generate the NMR spectrum.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the methyl protons, and the aromatic protons. The chemical shifts, integration, and splitting patterns of the aromatic protons are particularly informative for determining the substitution pattern.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 | d | 1H | H-2 | Doublet due to coupling with H-6. Deshielded by the adjacent bromine. |

| ~6.9 | d | 1H | H-6 | Doublet due to coupling with H-2. |

| ~6.7 | dd | 1H | H-5 | Doublet of doublets due to coupling with H-2 and H-6. |

| ~5.0 | s (broad) | 1H | -OH | Broad singlet, exchangeable with D₂O. |

| ~2.3 | s | 3H | -CH₃ | Singlet, as there are no adjacent protons. |

Note: Predicted chemical shifts are estimates and may vary slightly in an experimental spectrum.

Comparison with Isomers: The splitting pattern of the aromatic protons is key to distinguishing this compound from its isomers. For example, 2-Bromo-4-methylphenol would show three distinct aromatic signals with different splitting patterns.[9][10]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-1 (-OH) | Carbon attached to the electronegative oxygen is deshielded. |

| ~133 | C-4 (-CH₃) | Quaternary carbon attached to the methyl group. |

| ~132 | C-2 | Aromatic CH. |

| ~128 | C-6 | Aromatic CH. |

| ~116 | C-5 | Aromatic CH. |

| ~110 | C-3 (-Br) | Carbon attached to bromine, deshielded. |

| ~20 | -CH₃ | Aliphatic carbon of the methyl group. |

Note: Predicted chemical shifts are estimates.

The number of signals in the aromatic region (four) and the distinct chemical shifts for the carbon atoms bearing the substituents provide strong evidence for the 1,3,4-substitution pattern.

Section 4: Integrated Data Analysis and Structure Confirmation

The final step is to synthesize all the spectroscopic data to build a cohesive and self-validating argument for the structure of this compound.

Caption: Figure 2: Data Integration for Structure Confirmation

By combining the evidence:

-

MS confirms the molecular formula C₇H₇BrO.

-

IR confirms the presence of a phenolic hydroxyl group and an aromatic ring.

-

NMR defines the connectivity, showing a methyl group and three protons on the aromatic ring with a splitting pattern consistent with a 1,3,4-substitution, and specifically placing the bromine at position 3 and the methyl group at position 4 relative to the hydroxyl group at position 1.

This collective evidence allows for the unambiguous assignment of the structure as this compound.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Florida Atlantic University. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylphenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylphenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

BMRB. (n.d.). bmse000458 P-Cresol. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-p-cresol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-m-cresol. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-alpha-(dimethylamino)-o-cresol. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-p-cresol. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrO). Retrieved from [Link]

-

SpectraBase. (n.d.). Bromocresol purple - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of p-cresol with different reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard, a.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 60710-39-6 [chemicalbook.com]

- 4. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methylphenol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-methylphenol (CAS No. 60710-39-6), a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.

Introduction to this compound

This compound, also known as 3-bromo-p-cresol, is an aromatic organic compound with the molecular formula C₇H₇BrO.[3][4][5] Its structure consists of a phenol ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern gives rise to a unique set of spectroscopic signatures that are critical for its identification and quality control.

Chemical Structure:

Physical Properties:

| Property | Value |

| Molecular Weight | 187.03 g/mol [3] |

| Appearance | Light yellow to yellow powder or crystals |

| Melting Point | 52-58 °C[5] |

| Solubility | Slightly soluble in water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-2 |

| ~6.85 | dd | 1H | H-6 |

| ~6.65 | d | 1H | H-5 |

| ~5.0 (variable) | s (broad) | 1H | -OH |

| ~2.25 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ 6.5-7.5): The aromatic region will display signals for the three protons on the benzene ring.

-

H-2: This proton is ortho to the hydroxyl group and meta to the bromine, and will appear as a doublet.

-

H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet of doublets due to coupling with both H-2 and H-5.

-

H-5: This proton is ortho to the methyl group and meta to the bromine. It will appear as a doublet.

-

-

Hydroxyl Proton (δ ~5.0, variable): The phenolic proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. This peak will disappear upon the addition of a few drops of D₂O, a technique known as a "D₂O shake," which confirms its assignment.

-

Methyl Protons (δ ~2.25): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32 averages to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 (C-OH) |

| ~136 | C-4 (C-CH₃) |

| ~132 | C-2 |

| ~129 | C-6 |

| ~116 | C-5 |

| ~115 | C-3 (C-Br) |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (ipso-carbon to -OH, δ ~152): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.[6][7][8]

-

C-4 (ipso-carbon to -CH₃, δ ~136): The carbon bearing the methyl group.

-

C-2 and C-6 (δ ~132 and ~129): These are the aromatic CH carbons. Their exact assignment can be confirmed with 2D NMR techniques.

-

C-5 (δ ~116): Another aromatic CH carbon.

-

C-3 (ipso-carbon to -Br, δ ~115): The carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence its chemical shift.

-

Methyl Carbon (δ ~20): The carbon of the methyl group appears in the typical upfield region for alkyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Parameters (for a 125 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

-

Assign the signals based on their chemical shifts and comparison with predicted values or spectral databases.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1230 | Strong | C-O stretch (phenolic) |

| ~820 | Strong | C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

-

O-H Stretch (3500-3200 cm⁻¹): A prominent, broad absorption in this region is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those below 3000 cm⁻¹ correspond to the methyl group's C-H stretching.

-

C=C Aromatic Ring Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretch (~1230 cm⁻¹): A strong band in this region is indicative of the C-O stretching vibration of the phenol.

-

C-H Out-of-plane Bend (~820 cm⁻¹): The position of this band can sometimes give clues about the substitution pattern of the aromatic ring.

-

C-Br Stretch (~650 cm⁻¹): The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (EI, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 188/186 | ~98/100 | [M]⁺˙ (Molecular Ion) |

| 107 | High | [M - Br]⁺ |

| 79/81 | Moderate | [Br]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙, m/z 186/188): The presence of a pair of peaks with approximately equal intensity, separated by two mass units, is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

-

Loss of Bromine ([M - Br]⁺, m/z 107): A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, leading to a prominent peak at m/z 107.

-

Other Fragments: Other significant fragments may arise from the cleavage of the aromatic ring or the loss of other small molecules. The peak at m/z 77 is characteristic of a phenyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a radical cation (the molecular ion).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where information from each spectroscopic technique is combined to build a complete picture of the molecule.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of the power of modern analytical techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and the presence of the bromine atom. By integrating the data from these techniques, an unambiguous structural assignment can be made, which is essential for its use in research and development.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

-

NIST. 3,5-Dibromo-4-methylphenol. National Institute of Standards and Technology. [Link]

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. [Link]

-

PubChem. 4-Bromo-m-cresol. National Institutes of Health. [Link]

-

Quora. What is the NMR peak for methylphenol?. [Link]

-

ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. [Link]

-

PubChem. 2-Bromo-4-methylphenol. National Institutes of Health. [Link]

-

Scientific Research Publishing. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]

-

SpectraBase. 2-Bromo-4-methylphenol - Optional[13C NMR] - Spectrum. [Link]

-

NIST. Phenol, 2-bromo-4-methyl-. National Institute of Standards and Technology. [Link]

-

INIS-IAEA. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. [Link]

-

NIST. 3,5-Dibromo-4-methylphenol. National Institute of Standards and Technology. [Link]

Sources

- 1. CAS 60710-39-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 60710-39-6 [chemicalbook.com]

- 3. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylphenol from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-methylphenol from p-cresol, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. This document delves into the mechanistic underpinnings of the regioselective bromination of p-cresol, offers a detailed, field-proven experimental protocol, and outlines critical safety considerations. The synthesis is presented not merely as a series of steps, but as a self-validating system, emphasizing the rationale behind each procedural choice to ensure reproducibility and high yield. This guide is intended to be an authoritative resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, also known as 2-bromo-4-hydroxytoluene, is a vital building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, an aromatic ring amenable to further substitution, and a bromine atom that can participate in a variety of coupling reactions. These structural features make it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] The controlled, regioselective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

Synthetic Strategy: The Chemistry of Regioselective Bromination

The synthesis of this compound from p-cresol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group.[2] In the case of p-cresol, the para position is occupied by a methyl group, thus directing the incoming electrophile, the bromine, to the ortho position.

The Reaction Mechanism

The bromination of p-cresol proceeds via the following steps:

-

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent or a Lewis acid catalyst, creating a more electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The electron-rich aromatic ring of p-cresol attacks the electrophilic bromine atom. This attack is directed to the position ortho to the hydroxyl group due to its powerful activating and directing effect. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base, which can be the solvent or another molecule in the reaction mixture, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and yields the final product, this compound.

The choice of solvent is critical in this reaction. A non-polar solvent like chloroform or carbon disulfide is often preferred to moderate the reactivity of the bromine and prevent over-bromination, which can lead to the formation of di- and tri-brominated products.

Experimental Protocol: A Validated Approach

This protocol is a synthesis of established methods, designed for both clarity and reproducibility.[3][4][5]

Materials and Equipment

| Material | Grade | Supplier |

| p-Cresol | Reagent Grade, ≥99% | Sigma-Aldrich |

| Bromine | Reagent Grade, ≥99.5% | Fisher Scientific |

| Chloroform | ACS Grade, ≥99.8% | VWR |

| Sodium Bicarbonate | ACS Grade | J.T. Baker |

| Sodium Thiosulfate | ACS Grade | Carolina Biological |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |

| Diethyl Ether | ACS Grade | Macron |

| Hydrochloric Acid | ACS Grade | BDH |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Safety First: This reaction involves the use of bromine, which is highly corrosive, toxic, and a strong oxidizing agent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[6][7][8][9] Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[6]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 21.6 g (0.2 mol) of p-cresol in 200 mL of chloroform.

-

Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of chloroform.

-

Reaction: Cool the p-cresol solution to 0-5 °C using an ice bath. While stirring vigorously, add the bromine solution dropwise from the dropping funnel over a period of approximately 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The disappearance of the reddish-brown color of bromine is an indication that the reaction is nearing completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 100 mL of a 5% aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Next, wash with 100 mL of a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Finally, wash with 100 mL of water.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the chloroform using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexanes.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: 55-58 °C

-

Boiling Point: 115-117 °C at 15 mmHg

-

¹H NMR (CDCl₃): δ 7.25 (d, 1H), 7.05 (d, 1H), 6.75 (dd, 1H), 4.85 (s, 1H, -OH), 2.25 (s, 3H, -CH₃)

-

¹³C NMR (CDCl₃): δ 151.2, 133.5, 130.1, 125.9, 115.8, 110.2, 15.7

-

IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 3100-3000 (aromatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-O stretch)

Process Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the electrophilic bromination of p-cresol.

Concluding Remarks

The synthesis of this compound from p-cresol is a robust and well-understood transformation that is fundamental to many areas of chemical research and development. By carefully controlling the reaction conditions, particularly temperature and the rate of bromine addition, high yields of the desired product can be achieved with excellent regioselectivity. The protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely perform this important synthesis. Adherence to the safety precautions outlined is paramount to ensure a safe and successful outcome.

References

-

Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. [Link]

- Standard Oper

-

Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

-

p-CRESOL. Organic Syntheses. [Link]

-

BROMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Safely handling a liter of Bromine? : r/chemistry. Reddit. [Link]

-

3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]

-

bromine. Organic Syntheses. [Link]

-

Resorcinol, 4-bromo-. Organic Syntheses. [Link]

- Method for preparing 2-bromine-4-methylphenol.

-

p-BROMOPHENOL. Organic Syntheses. [Link]

-

Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap. [Link]

-

Mild and regioselective bromination of phenols with TMSBra. ResearchGate. [Link]

-

How can the traditional synthesis method of 4-methyl-3-bromo phenol be improved?. FAQ. [Link]

- A kind of method for preparing 2-bromo-4-methylphenol.

-

Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]

-

This compound (C7H7BrO). PubChemLite. [Link]

-

Bromination of Phenols by Means of Bromide-Bromate Solution. ResearchGate. [Link]

-

4-Bromo-3-methylphenol, 98%. Ottokemi. [Link]

Sources

- 1. This compound | 60710-39-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. ehs.providence.edu [ehs.providence.edu]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 3-Bromo-4-methylphenol: Properties, Synthesis, and Applications

Introduction

3-Bromo-4-methylphenol, also known as 3-bromo-p-cresol, is a halogenated phenolic compound of significant interest in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique molecular architecture, featuring a hydroxyl group, a methyl group, and a bromine atom on a benzene ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, an exploration of its reactivity and key applications, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who seek a thorough understanding of this valuable chemical intermediate.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2] It is slightly soluble in water but shows good solubility in organic solvents such as alcohols and ethers.[3] The presence of the bromine atom and the phenolic hydroxyl group makes it a key intermediate in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene | [4][5] |

| CAS Number | 60710-39-6 | [4] |

| Molecular Formula | C₇H₇BrO | [4] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | White to off-white/light yellow crystalline solid | [2][5] |

| Melting Point | 54-57 °C | [5] |

| Boiling Point | 244.6 ± 20.0 °C at 760 Torr | [5] |

| Density | 1.554 ± 0.06 g/cm³ (20 °C) | [5] |

| pKa | 9.30 ± 0.18 (Predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate | [3][5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Spectral Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would be expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region will show a characteristic splitting pattern based on the substitution. The methyl protons will appear as a singlet, and the phenolic hydroxyl proton will typically be a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by the attached functional groups, with the carbon attached to the hydroxyl group appearing at a lower field and the carbon bonded to the bromine atom also showing a characteristic shift.[4][6] The methyl carbon will appear at a higher field.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol will be observed around 1200-1260 cm⁻¹, and the C-Br stretching vibration will be present at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 186 and a characteristic M+2 peak of nearly equal intensity at m/z 188, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns for phenols include the loss of CO and CHO radicals.[8]

Synthesis and Purification

The most common method for the synthesis of this compound is through the electrophilic bromination of 4-methylphenol (p-cresol).[9] The directing effects of the hydroxyl and methyl groups influence the position of bromination.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a procedure for the synthesis of a related isomer and should be optimized for the synthesis of this compound.[1]

Materials:

-

4-Methylphenol (p-cresol)

-

Bromine

-

Dichloroethane (or another suitable inert solvent)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Solvents for recrystallization (e.g., hexane, toluene)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methylphenol (1.0 equivalent) in dichloroethane.

-

Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.

-

In a separate vessel, prepare a solution of bromine (1.0 equivalent) in dichloroethane and cool it to the same temperature.

-

Slowly add the bromine solution to the 4-methylphenol solution via the dropping funnel, maintaining the reaction temperature below -5 °C. The rate of addition should be controlled to prevent a rapid temperature increase.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[10][11][12]

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as a toluene/hexane mixture.[13]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites.[14][15] The phenolic hydroxyl group can undergo etherification and esterification, while the bromine atom is susceptible to various cross-coupling reactions.[16][17]

Caption: Key reactions of this compound.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.[2]

-

Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[5]

-

Antimicrobial Agents: The compound itself exhibits antimicrobial activity against various bacteria and fungi, making it useful in the formulation of disinfectants and preservatives.[2]

-

Dyes and Fragrances: It is also employed in the manufacturing of certain dyes and fragrances.[2]

Representative Reaction Protocol: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound is a suitable substrate.[18][19][20][21][22]

Materials:

-

This compound

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

A base (e.g., K₂CO₃)

-

A solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[23]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

-

MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

13C-NMR. (n.d.). Retrieved from [Link]